molecular formula C17H20N5NaO6S B045937 Nitro-paps CAS No. 113516-70-4

Nitro-paps

Cat. No. B045937
M. Wt: 445.4 g/mol
InChI Key: HKJSGHIZAWWIAC-UHFFFAOYSA-N
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Description

Nitro-paps, also known as nitrophenylpropionic acids, are a class of organic compounds that have gained significant attention in the scientific community due to their potential applications in various fields, including medicine, agriculture, and materials science. Nitro-paps are synthesized through a chemical reaction between nitrobenzene and propionic acid, resulting in a yellow crystalline powder with unique properties.

Mechanism Of Action

The mechanism of action of nitro-paps involves the formation of covalent bonds between the compound and its target molecule. This covalent bond formation can result in irreversible inhibition of enzyme activity or modulation of protein function.

Biochemical And Physiological Effects

Nitro-paps have been shown to have a range of biochemical and physiological effects. They can act as inhibitors of enzymes involved in various metabolic pathways, such as fatty acid metabolism and cholesterol synthesis. Nitro-paps have also been shown to modulate the activity of ion channels and receptors involved in neurotransmission and signal transduction.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using nitro-paps in laboratory experiments is their ability to selectively target specific molecules or pathways. Nitro-paps can also be easily synthesized and modified to optimize their activity and selectivity. However, one limitation of using nitro-paps is their potential for off-target effects due to their reactive nature.

Future Directions

There are several potential future directions for the use of nitro-paps in scientific research. One area of interest is the development of nitro-paps as therapeutics for the treatment of various diseases, such as cancer and neurodegenerative disorders. Nitro-paps could also be used to study the mechanisms underlying drug resistance and to develop new strategies for overcoming resistance. Additionally, the use of nitro-paps in materials science could lead to the development of new materials with unique properties and applications.
Conclusion:
Nitro-paps are a class of organic compounds with unique properties that have garnered significant attention in the scientific community. Their potential applications in scientific research are vast, and ongoing studies are shedding light on their mechanisms of action and potential therapeutic uses. As research in this field continues, nitro-paps hold promise for the development of new treatments and materials with important applications in various fields.

Synthesis Methods

The synthesis of nitro-paps involves a reaction between nitrobenzene and propionic acid in the presence of a catalyst such as sulfuric acid. The reaction proceeds through a series of steps, including nitration, reduction, and esterification, resulting in the formation of nitro-paps. The synthesis method is relatively simple and can be easily scaled up for industrial applications.

Scientific Research Applications

Nitro-paps have been extensively studied for their potential applications in scientific research. They have been used as probes to study enzyme kinetics, protein-ligand interactions, and receptor binding. Nitro-paps have also been used as fluorescent probes for imaging cellular structures and as photoaffinity labels for identifying protein targets.

properties

CAS RN

113516-70-4

Product Name

Nitro-paps

Molecular Formula

C17H20N5NaO6S

Molecular Weight

445.4 g/mol

IUPAC Name

sodium;3-[3-hydroxy-4-[(5-nitropyridin-2-yl)diazenyl]-N-propylanilino]propane-1-sulfonate

InChI

InChI=1S/C17H21N5O6S.Na/c1-2-8-21(9-3-10-29(26,27)28)13-4-6-15(16(23)11-13)19-20-17-7-5-14(12-18-17)22(24)25;/h4-7,11-12,23H,2-3,8-10H2,1H3,(H,26,27,28);/q;+1/p-1

InChI Key

HKJSGHIZAWWIAC-UHFFFAOYSA-N

Isomeric SMILES

CCCN(CCCS(=O)(=O)O)C1=CC(=O)C(=NNC2=NC=C(C=C2)[N+](=O)[O-])C=C1

SMILES

CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)[N+](=O)[O-])O.[Na+]

Canonical SMILES

CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)[N+](=O)[O-])O.[Na+]

synonyms

2-(5-nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol
nitro-PAPS

Origin of Product

United States

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